![molecular formula C23H21N5 B3855475 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855475.png)
1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Overview
Description
1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as AMQH, is a novel compound synthesized for scientific research purposes. It belongs to the class of hydrazones and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation. The compound has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. The compound has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in lab experiments. The compound is not very soluble in water, which can make it challenging to work with in aqueous environments. Furthermore, the mechanism of action of 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One potential area of study is the development of new analogs of the compound with improved biological activities. Another area of research is the investigation of the mechanism of action of 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, which could lead to the development of new therapeutic targets. Additionally, the antimicrobial activity of 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone could be further explored for the development of new antibiotics. Finally, the potential use of 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in combination with other drugs for the treatment of cancer and inflammatory diseases could also be investigated.
Conclusion:
In conclusion, 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a novel compound with promising biological activities. It has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone could lead to the development of new therapeutic targets and the discovery of new drugs for the treatment of various diseases.
Scientific Research Applications
1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5/c1-15-7-9-18(10-8-15)22-25-21-6-4-3-5-20(21)23(26-22)28-27-16(2)17-11-13-19(24)14-12-17/h3-14H,24H2,1-2H3,(H,25,26,28)/b27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAKEYKMHAWMFW-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)
![4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B3855408.png)
![N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B3855412.png)
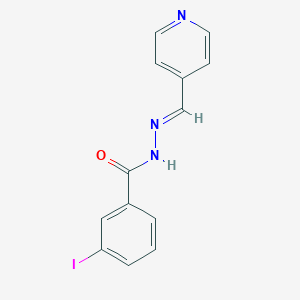
![2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)
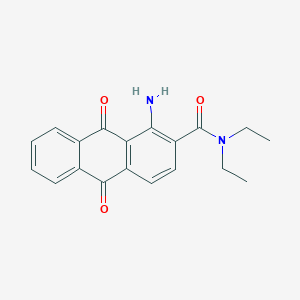
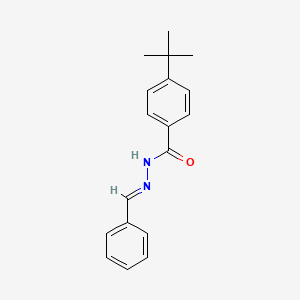
![(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855437.png)
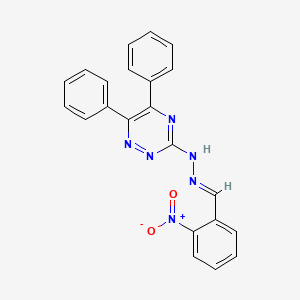
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)
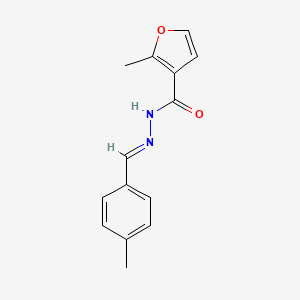
![N-(4-chloro-2-methylphenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3855463.png)
![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B3855479.png)
![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3855485.png)